Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Description

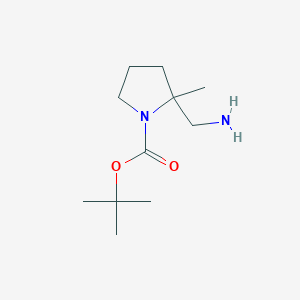

Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate (CAS: 1407997-78-7) is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an aminomethyl substituent, and a methyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.309 g/mol . This compound is classified under "Protein Degrader Building Blocks," highlighting its relevance in medicinal chemistry for developing targeted protein degradation therapies. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl moiety provides a reactive site for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQQDWACAUDUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312454-79-7 | |

| Record name | tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-(aminomethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidine Derivatives

Key Observations :

Aminomethyl vs. Methoxy Groups: The presence of an aminomethyl group (as in the target compound and CAS 177911-87-4) enables nucleophilic reactions, whereas methoxy-substituted analogs (e.g., CAS 144688-69-7) are less reactive but useful as chiral auxiliaries .

Fluorine Substitution : Fluorinated derivatives (e.g., CAS 1174020-49-5) exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery .

Key Findings :

- The target compound exhibits superior stability at room temperature compared to its non-methylated analog (CAS 177911-87-4), which requires stringent storage conditions due to acute toxicity risks .

- Fluorinated derivatives (e.g., CAS 1174020-49-5) often require low-temperature storage to preserve reactivity, limiting their practicality in large-scale synthesis .

Biological Activity

Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, identified by its CAS number 1312454-79-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H23N2O2

- Molecular Weight : 227.33 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several signaling pathways, including:

- Keap1-Nrf2 Pathway : This pathway plays a crucial role in cellular defense against oxidative stress. The compound may enhance the activation of Nrf2, leading to increased expression of antioxidant genes.

- Enzyme Inhibition : It has potential as an enzyme inhibitor, which can modulate biochemical pathways relevant to disease states.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies suggest that this compound can reduce oxidative stress markers in vitro.

- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects against various bacterial strains.

- Antitumor Activity : There is emerging evidence supporting its role in inhibiting tumor cell proliferation in specific cancer models.

Case Studies

-

Antioxidant Study :

- A study assessed the compound's ability to scavenge free radicals and reduce oxidative damage in cultured cells. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels, suggesting strong antioxidant properties.

-

Antimicrobial Evaluation :

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Proliferation :

- A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, likely through apoptosis induction.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate in related pyrrolidine derivatives |

| Antimicrobial Activity | Effective against specific bacteria | Varies; some derivatives show lower efficacy |

| Antitumor Activity | Significant inhibition of cancer cell proliferation | Varies; some compounds exhibit similar effects |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl pyrrolidine-1-carboxylate derivatives with aminomethylating agents. For example, tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate can react with ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminomethyl group . Reaction optimization often includes temperature control (0–60°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns.

- Infrared spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- X-ray crystallography (if crystalline): Resolves absolute configuration .

Q. What are the key solubility and stability considerations for handling this compound?

The tert-butyl carbamate group enhances solubility in polar aprotic solvents (e.g., DCM, THF, DMF). Stability tests under varying pH (e.g., TFA for Boc deprotection) and temperature (e.g., reflux in EtOH) are critical for reaction planning. Storage at –20°C under inert gas is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

Enantiomeric purity is achieved using:

- Chiral auxiliaries : (R)- or (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate derivatives synthesized via asymmetric hydrogenation or enzymatic resolution .

- Organocatalysts : Proline-derived catalysts in Mannich or Michael addition reactions to set stereocenters .

- Chiral chromatography : Preparative HPLC with cellulose-based columns to resolve racemic mixtures .

Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in enzyme inhibition or receptor binding data may arise from:

- Assay variability : Standardize conditions (e.g., pH, temperature, co-solvents) using validated protocols .

- Structural analogs : Compare this compound with tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate to assess substituent effects .

- Computational modeling : DFT or MD simulations to predict binding modes and validate experimental IC₅₀ values .

Q. How do reaction conditions impact the yield and purity in large-scale synthesis?

Optimization strategies include:

- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading, solvent ratios) to maximize yield.

- Flow chemistry : Continuous reactors for improved heat/mass transfer and scalability .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .

Q. What are the best practices for analyzing stereochemical impurities in this compound?

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/IPA mobile phases.

- Circular dichroism (CD) : Confirm enantiomeric excess (ee) by comparing optical activity with reference standards.

- NMR derivatization : Mosher’s acid chloride to assign absolute configuration .

Data Interpretation & Advanced Applications

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- QSAR models : Correlate substituent electronic effects (Hammett σ) with reaction rates for SN2 or nucleophilic acyl substitution .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies mitigate decomposition during Boc deprotection?

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : LogP increases by ~1.5 units compared to non-Boc analogs, enhancing membrane permeability.

- Metabolic stability : The tert-butyl group resists esterase cleavage, prolonging half-life in vivo .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.